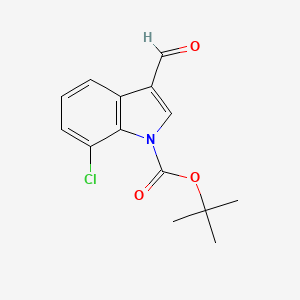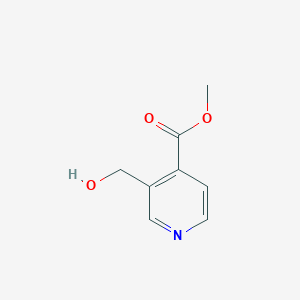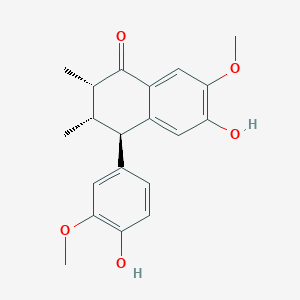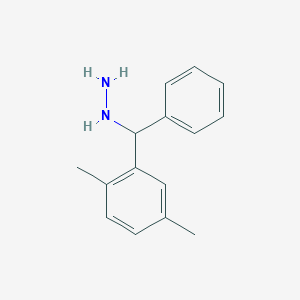
1-(6-Fluoropyridin-3-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Fluoropyridin-3-yl)piperazine is a chemical compound that features a piperazine ring substituted with a fluoropyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Fluoropyridin-3-yl)piperazine typically involves the reaction of 6-fluoropyridine with piperazine. One common method includes the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Fluoropyridin-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
1-(6-Fluoropyridin-3-yl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(6-Fluoropyridin-3-yl)piperazine involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. It acts as an agonist at these receptors, modulating their activity and influencing various physiological processes . The compound’s effects are mediated through the activation of signaling pathways associated with these receptors.
Comparaison Avec Des Composés Similaires
1-(3-(6-Fluoropyridin-3-yl)oxy)propyl)piperazine: This compound also features a fluoropyridine moiety but with a different linker.
6-(2-Fluoropyridin-3-yl)-2-(piperazin-1-yl)quinazoline: This compound combines a fluoropyridine moiety with a quinazoline ring.
Uniqueness: 1-(6-Fluoropyridin-3-yl)piperazine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to act as a multitarget agonist at dopamine and serotonin receptors sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C9H12FN3 |
|---|---|
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
1-(6-fluoropyridin-3-yl)piperazine |
InChI |
InChI=1S/C9H12FN3/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 |
Clé InChI |
QIYKCTPMBPDDIK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CN=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl benzo[d]thiazole-4-carboxylate](/img/structure/B12435643.png)


![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride](/img/structure/B12435671.png)
![3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylicacid](/img/structure/B12435674.png)
![(4R)-4-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-5-(1H-indol-3-YL)pentanoic acid](/img/structure/B12435680.png)

![1-[2-(3,4,5-Trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid](/img/structure/B12435705.png)




